molecular formula C17H14N2OS B11016507 (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

(2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B11016507
M. Wt: 294.4 g/mol
InChI Key: WVRRLYQSVYBXJY-ZHACJKMWSA-N
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Description

(E)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE typically involves the condensation of 4-methyl-1,3-benzothiazol-2-amine with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific structural features, such as the presence of the benzothiazole ring and the (E)-configuration of the propenamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H14N2OS/c1-12-6-5-9-14-16(12)19-17(21-14)18-15(20)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20)/b11-10+

InChI Key

WVRRLYQSVYBXJY-ZHACJKMWSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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